molecular formula C20H17F3N2O3 B1676858 Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 512840-45-8

Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B1676858
M. Wt: 390.4 g/mol
InChI Key: CRJLZKUONIFOEQ-UHFFFAOYSA-N
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Description

“Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This reaction could potentially be involved in the synthesis of the compound .


Physical And Chemical Properties Analysis

The compound is a powder . The SMILES string representation of the compound is O=C1NC©=C(C(OCC2=CC=CC=C2)=O)C(C3=CC=CC=C3)N1 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods

    The compound has been synthesized through a variety of chemical reactions, including the Biginelli reaction, which is a multicomponent condensation process. Microwave irradiation and solvent-free conditions have been employed to enhance the yield and efficiency of the synthesis of related tetrahydropyrimidine derivatives (Qing Chen, Qingjian Liu, & Haiping Wang, 2012). Additionally, the modification of the Biginelli reaction with fluorinated esters has led to the diastereoselective formation of related compounds, showcasing the versatility of the synthetic routes (V. I. Saloutin et al., 2000).

  • Chemical Reactions and Modifications

    Research has focused on the chemical reactions and structural modifications of tetrahydropyrimidine derivatives. These include bromination, hydrogenolysis, and hydrolysis reactions that lead to various derivatives with potential biological activities (G. Zigeuner, C. Knopp, & H. Blaschke, 1976). For instance, the bromination of pyrimidine-carboxylic acids can result in bromomethyl derivatives, which are precursors to furo[3,4-d]pyrimidines.

Potential Applications in Medicinal Chemistry

  • Anti-inflammatory Activities

    Certain tetrahydropyrimidine derivatives have shown moderate anti-inflammatory activities in preclinical models. This suggests potential applications in developing new anti-inflammatory agents (B. Tozkoparan et al., 1999). Further studies have synthesized and characterized thiazolo[3,2-a]pyrimidines with anti-inflammatory properties, highlighting the therapeutic prospects of these compounds (B. Tozkoparan et al., 1998).

  • Antihypertensive and Anti-ulcer Activities

    Research has also explored the antihypertensive and anti-ulcer activities of dihydropyrimidine derivatives. These studies indicate the potential for developing new therapeutic agents targeting hypertension and gastric ulcers, showcasing the diverse pharmacological applications of tetrahydropyrimidine-based compounds (Kulbhushan Rana et al., 2004; 2011).

properties

IUPAC Name

benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3/c1-12-16(18(26)28-11-13-5-3-2-4-6-13)17(25-19(27)24-12)14-7-9-15(10-8-14)20(21,22)23/h2-10,17H,11H2,1H3,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJLZKUONIFOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
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Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Citations

For This Compound
1
Citations
AW Ireland, TA Gobillot, T Gupta, SP Seguin… - Bioorganic & medicinal …, 2014 - Elsevier
Polyomavirus infections are common and relatively benign in the general human population but can become pathogenic in immunosuppressed patients. Because most treatments for …
Number of citations: 15 www.sciencedirect.com

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